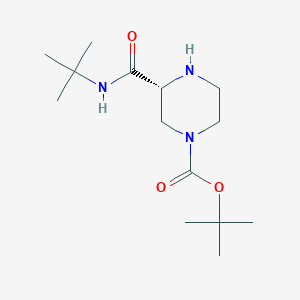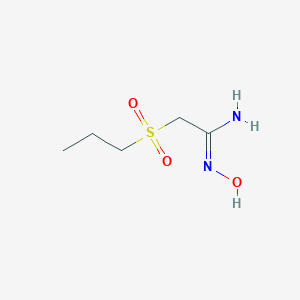![molecular formula C20H33NO9 B062897 [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate CAS No. 172945-26-5](/img/structure/B62897.png)
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate, also known as Ac4GlcNAcMe or Ac4GlcNAcMe2, is a synthetic carbohydrate derivative that has been extensively studied for its potential applications in scientific research. This compound is a member of the N-acetylglucosamine (GlcNAc) family and is widely used as a tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate involves its ability to mimic the natural substrates of various enzymes and transcription factors. It has been shown to modulate the activity of enzymes involved in protein glycosylation, such as O-GlcNAc transferase and N-acetylglucosaminyltransferases, and transcription factors involved in gene expression, such as Sp1 and NF-κB.
Biochemical and Physiological Effects:
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate has been shown to have a variety of biochemical and physiological effects, including the modulation of protein glycosylation, cell signaling, and gene expression. It has been used to study the effects of glycosylation on protein folding, stability, and function, as well as the role of glycosylation in disease states such as cancer and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate in lab experiments is its ability to mimic the natural substrates of various enzymes and transcription factors, allowing for the study of these processes in a controlled environment. However, one limitation of using [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate is its relatively high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate in scientific research. One potential application is in the study of protein glycosylation in disease states, such as cancer and diabetes. Another potential application is in the development of glycosylated proteins and peptides for use in drug discovery and development. Additionally, further research is needed to fully understand the mechanisms of action of [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate and its potential applications in various biological processes.
Métodos De Síntesis
The synthesis of [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate involves several steps, including the protection of the hydroxyl groups on the GlcNAc molecule, followed by acetylation and deprotection. The final product is obtained through the selective acetylation of the 3- and 4-hydroxyl groups of the GlcNAc molecule.
Aplicaciones Científicas De Investigación
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate has been widely used as a tool for investigating various biological processes, including protein glycosylation, cell signaling, and gene expression. It has been shown to modulate the activity of various enzymes and transcription factors, and has been used as a substrate for the synthesis of glycosylated proteins and peptides.
Propiedades
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO9/c1-6-7-8-9-10-26-20-17(21-12(2)22)19(29-15(5)25)18(28-14(4)24)16(30-20)11-27-13(3)23/h16-20H,6-11H2,1-5H3,(H,21,22)/t16-,17-,18-,19-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSSLCQNNAGTQY-LASHMREHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Methylthio)oxazolo[4,5-b]pyridine](/img/structure/B62820.png)









